Methyl-attac-cephem

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

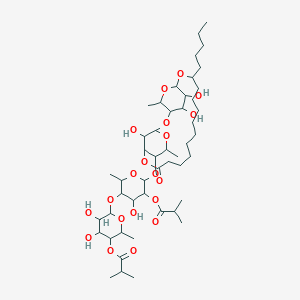

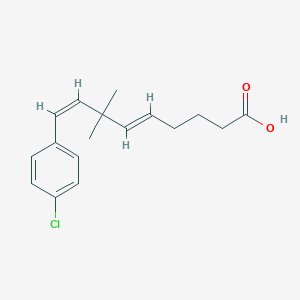

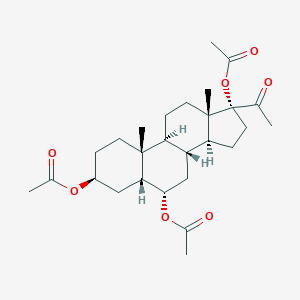

Methyl-attac-cephem is a synthetic compound that belongs to the class of cephalosporin antibiotics. It is a potent antibacterial agent that is used to treat a wide range of bacterial infections. Methyl-attac-cephem is a derivative of the natural compound cephalosporin C and was first synthesized in the 1960s. Since then, it has been extensively studied for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl-attac-cephem is similar to that of other cephalosporin antibiotics. It works by inhibiting the synthesis of bacterial cell walls, which are essential for the survival of bacteria. Methyl-attac-cephem binds to specific proteins in the bacterial cell wall, which disrupts the normal synthesis process and leads to cell death.

Biochemical and Physiological Effects:

Methyl-attac-cephem has been shown to have minimal toxicity and low levels of side effects in animal studies. It is rapidly metabolized and excreted from the body, which reduces the risk of accumulation and toxicity. Methyl-attac-cephem has also been shown to have minimal effects on normal gut flora, which is important for maintaining a healthy microbiome.

Advantages and Limitations for Lab Experiments

Methyl-attac-cephem has several advantages for use in laboratory experiments. It is a potent and selective antibacterial agent that can be used to study the effects of bacterial cell wall synthesis inhibition. It is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, there are limitations to the use of methyl-attac-cephem in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. Additionally, the complex synthesis process may limit its availability and use in certain research applications.

Future Directions

There are several future directions for the research and development of methyl-attac-cephem. One potential application is in the treatment of infections caused by multidrug-resistant bacteria. Methyl-attac-cephem has been shown to be effective against many strains of bacteria that are resistant to other antibiotics, which makes it a promising candidate for further study. Another future direction is in the development of new derivatives of methyl-attac-cephem that have improved antibacterial activity and reduced toxicity. Finally, the use of methyl-attac-cephem in combination with other antibiotics or therapeutic agents may enhance its efficacy and reduce the risk of resistance development.

Synthesis Methods

Methyl-attac-cephem is synthesized through a multistep process that involves the modification of the cephalosporin C molecule. The first step involves the acylation of the amino group of cephalosporin C with an acyl chloride to form an intermediate compound. This intermediate is then reacted with a methylating agent to form methyl-attac-cephem. The synthesis of methyl-attac-cephem is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Methyl-attac-cephem has been extensively studied for its antibacterial activity against a wide range of bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. Methyl-attac-cephem has also been studied for its potential use in the treatment of infections caused by multidrug-resistant bacteria.

properties

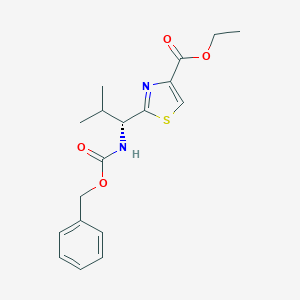

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3,4-dihydroxybenzoyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O11S2/c1-24(2,22(37)38)40-28-14(11-8-42-23(25)26-11)17(32)27-15-18(33)29-16(20(34)35)10(7-41-19(15)29)6-39-21(36)9-3-4-12(30)13(31)5-9/h3-5,8,15,19,30-31H,6-7H2,1-2H3,(H2,25,26)(H,27,32)(H,34,35)(H,37,38)/b28-14+/t15-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYMJTRPLLECHE-XZISTLJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-attac-cephem | |

CAS RN |

118680-12-9 |

Source

|

| Record name | 7-(2- (2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3,4-dihydroxybenzoyloxy)methyl-3-cephem-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118680129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

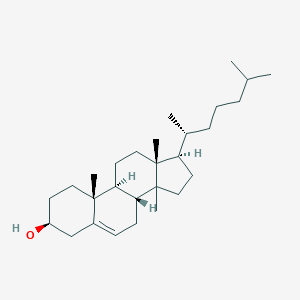

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

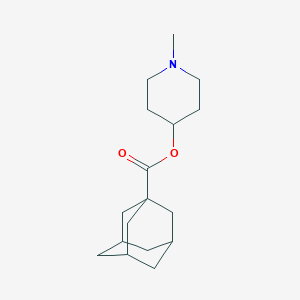

![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)